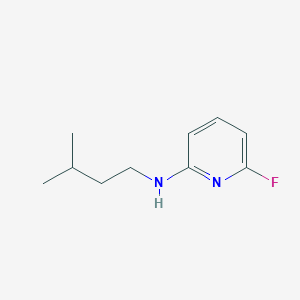

6-fluoro-N-(3-methylbutyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15FN2 |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

6-fluoro-N-(3-methylbutyl)pyridin-2-amine |

InChI |

InChI=1S/C10H15FN2/c1-8(2)6-7-12-10-5-3-4-9(11)13-10/h3-5,8H,6-7H2,1-2H3,(H,12,13) |

InChI Key |

CUXWKJALCRVOFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC1=NC(=CC=C1)F |

Origin of Product |

United States |

Contextualizing Fluorinated Pyridin 2 Amine Derivatives in Organic and Medicinal Chemistry

Fluorinated pyridin-2-amine derivatives are a significant class of compounds in modern drug discovery and organic synthesis. The pyridine (B92270) ring is a common scaffold in many biologically active molecules, and the introduction of a fluorine atom can profoundly influence a molecule's properties. The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to modulate various parameters, including metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.netnih.gov

To illustrate the impact of fluorination on the physicochemical properties of a pyridin-2-amine core, the following table compares the calculated properties of 2-aminopyridine (B139424) with its 6-fluoro derivative.

Table 1: Comparative Physicochemical Properties of 2-Aminopyridine and 6-fluoro-pyridin-2-amine

| Property | 2-Aminopyridine | 6-fluoro-pyridin-2-amine |

|---|---|---|

| Molecular Formula | C5H6N2 | C5H5FN2 |

| Molecular Weight | 94.12 g/mol | 112.11 g/mol |

| XLogP3 (Predicted) | 0.4 | 0.4 |

| Hydrogen Bond Donor Count | 2 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 3 |

| Topological Polar Surface Area | 38.9 Ų | 38.9 Ų |

This data is compiled from publicly available chemical databases and predictive models.

Rationale for Investigating the 3 Methylbutyl Substituent on the Amine Moiety

The choice of an N-(3-methylbutyl) substituent, also known as an isoamyl or isopentyl group, on the 2-amino position of the 6-fluoropyridine scaffold is a deliberate design choice aimed at exploring specific structure-activity relationships. The nature of the alkyl substituent on an amine can significantly influence a molecule's interaction with biological targets and its pharmacokinetic properties. nih.govnih.gov

The 3-methylbutyl group provides a moderate level of lipophilicity, which can be crucial for cell membrane permeability and interaction with hydrophobic pockets in proteins. nih.gov The branched nature of this alkyl chain, as opposed to a linear pentyl chain, introduces steric bulk that can influence the conformational flexibility of the molecule. This can lead to more specific binding with a target receptor or enzyme, potentially enhancing potency and reducing off-target effects. nih.gov The length and branching of an alkyl chain can have a non-linear effect on binding affinity, with subtle changes sometimes leading to significant differences in biological activity. nih.govnih.gov

The following table provides a comparison of different alkyl substituents that could be placed on the amine moiety and their general impact on molecular properties.

Table 2: Comparison of N-Alkyl Substituents and Their Potential Impact on Molecular Properties

| Substituent | Structure | Key Physicochemical Characteristics | Potential Biological Implications |

|---|---|---|---|

| Methyl | -CH3 | Low lipophilicity, minimal steric bulk. | Can explore small hydrophobic pockets, may improve solubility. |

| n-Butyl | -CH2CH2CH2CH3 | Moderate lipophilicity, linear and flexible. | Can engage in hydrophobic interactions within a linear binding groove. |

| 3-Methylbutyl (Isoamyl) | -CH2CH2CH(CH3)2 | Moderate lipophilicity, branched and sterically defined. | May provide specific steric interactions and improved metabolic stability at the terminus. |

| tert-Butyl | -C(CH3)3 | High steric bulk, moderate lipophilicity. | Can act as a metabolic shield and enforce specific conformations. |

Overview of Research Trajectories for Alkylamino Fluoropyridine Scaffolds

Strategies for the Construction of the 2-Aminopyridine (B139424) Core

The formation of the 2-aminopyridine scaffold is a foundational step in the synthesis of the target molecule and its analogs. Various synthetic strategies have been developed to efficiently construct this key heterocyclic motif.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amino groups onto a pyridine ring. researchgate.netx-mol.net This approach typically involves the displacement of a suitable leaving group, such as a halide, from an electron-deficient pyridine derivative by an amine nucleophile. For the synthesis of 2-aminopyridines, a common strategy is the reaction of 2-halopyridines with an amine. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. thieme-connect.de

Recent advancements have focused on catalytic SNAr reactions, which can overcome the limitations of classical methods, particularly with less activated substrates. researchgate.netx-mol.net For instance, transition-metal catalysts can activate the pyridine ring towards nucleophilic attack, allowing for milder reaction conditions and a broader substrate scope. thieme-connect.de Another approach involves the direct reaction of cyanopyridines with lithium amides, where the cyanide group is displaced to yield the corresponding aminopyridine. researchgate.net

| Reactant 1 | Reactant 2 | Product | Key Features |

| 2-Halopyridine | Amine | 2-Aminopyridine | Displacement of a halide leaving group. |

| Cyanopyridine | Lithium Amide | Aminopyridine | Displacement of the cyanide group. researchgate.net |

| Aminopyridine | Amine | Substituted Aminopyridine | Catalytic C-N bond cleavage and formation. thieme-connect.de |

Multi-component Reaction Schemes (e.g., Groebke-Blackburn-Bienaymé Reactions)

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example used for the synthesis of fused imidazo[1,2-a]pyridines, which are structurally related to 2-aminopyridines. nih.govbeilstein-journals.org This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. acs.orgresearchgate.net

The GBB reaction is highly versatile, allowing for the introduction of diverse substituents on the resulting heterocyclic core by varying the starting materials. beilstein-journals.org While the direct product is not a simple 2-aminopyridine, the imidazo[1,2-a]pyridine (B132010) scaffold is a significant pharmacophore in its own right and can be seen as a more complex analog. nih.gov The reaction proceeds under mild conditions and often employs a catalytic amount of an acid, such as perchloric acid or scandium triflate. nih.gov The development of on-DNA GBB reactions highlights its applicability in the generation of compound libraries for drug discovery. acs.org

| Component 1 | Component 2 | Component 3 | Product Scaffold |

| 2-Aminopyridine | Aldehyde | Isocyanide | Imidazo[1,2-a]pyridine |

| 2-Aminopyrazine | Aldehyde | Isocyanide | Imidazo[1,2-a]pyrazine |

| 2-Aminopyrimidine | Aldehyde | Isocyanide | Imidazo[1,2-a]pyrimidine (B1208166) |

Regioselective Introduction of the Fluorine Atom at the 6-Position

The introduction of a fluorine atom at a specific position on the pyridine ring is a critical step that significantly influences the molecule's properties.

Direct Fluorination Techniques

Direct C-H fluorination offers a streamlined approach to introduce fluorine atoms without the need for pre-functionalized substrates. orgsyn.org For pyridines, achieving regioselectivity can be challenging due to the electronic nature of the ring. rsc.org However, methods have been developed for the site-selective fluorination of pyridines. One notable method utilizes silver(II) fluoride (B91410) (AgF2) to achieve fluorination at the C-H bond adjacent to the nitrogen atom (the 2- or 6-position) with high selectivity. sigmaaldrich.comnih.gov This reaction proceeds under mild conditions, often at or near ambient temperature, and is tolerant of a wide range of functional groups. orgsyn.orgresearchgate.net

The mechanism of this AgF2-mediated fluorination is thought to be inspired by classic amination reactions, such as the Chichibabin reaction. pkusz.edu.cn The selectivity for the position adjacent to the nitrogen is a key advantage of this method. nih.gov Other direct fluorination approaches may involve electrophilic fluorinating agents like Selectfluor, although these can sometimes lead to a mixture of products. nih.gov

| Reagent | Position of Fluorination | Key Features |

| Silver(II) Fluoride (AgF2) | 2- or 6-position | High regioselectivity, mild conditions. sigmaaldrich.comnih.gov |

| Selectfluor | Varies | Electrophilic fluorination. nih.gov |

Precursor-based Fluorination and Subsequent Transformations Utilizing Agents such as DAST or PBSF

An alternative to direct fluorination involves the use of a precursor molecule that is later converted to the fluorinated derivative. This often involves the deoxyfluorination of a corresponding hydroxy- or oxo-pyridine. Reagents such as Diethylaminosulfur trifluoride (DAST) and Perfluoro-1-butanesulfonyl fluoride (PBSF) are commonly used for this transformation. sigmaaldrich.com

However, DAST is known for its potential thermal instability, which can limit its use in large-scale synthesis. sigmaaldrich.com A more recent and safer alternative is 2-pyridinesulfonyl fluoride (PyFluor), which offers chemoselective deoxyfluorination of alcohols with fewer elimination side products compared to DAST or PBSF. sigmaaldrich.comenamine.net PyFluor is a thermally stable, crystalline solid that can be stored at room temperature. sigmaaldrich.com This method involves converting a hydroxypyridine precursor at the 6-position into the desired 6-fluoropyridine.

Another precursor-based strategy involves the synthesis of a pyridine N-oxide. The N-oxide can activate the pyridine ring for nucleophilic fluorination, and the N-oxide can be subsequently removed. This approach has been shown to be effective for the synthesis of meta-fluorinated pyridines. rsc.org

| Reagent | Precursor | Transformation |

| DAST | 6-Hydroxypyridine | Deoxyfluorination |

| PBSF | 6-Hydroxypyridine | Deoxyfluorination |

| PyFluor | 6-Hydroxypyridine | Deoxyfluorination sigmaaldrich.comenamine.net |

| Fluorinating Agent | Pyridine N-oxide | Nucleophilic Fluorination rsc.org |

N-Alkylation Methodologies for the 3-Methylbutyl Moiety

The final key structural modification is the introduction of the 3-methylbutyl (isopentyl) group onto the amino nitrogen of the 2-aminopyridine core.

N-alkylation of aminopyridines can be achieved through various methods. A common approach is the reaction of the 2-aminopyridine with an appropriate alkyl halide, such as 1-bromo-3-methylbutane, in the presence of a base. The base is necessary to deprotonate the amino group, increasing its nucleophilicity.

Alternative and often greener methods involve the use of alcohols as alkylating agents through a "borrowing hydrogen" strategy. This process, often catalyzed by transition metals like palladium or ruthenium, involves the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the aminopyridine, and regeneration of the catalyst. researchgate.net This avoids the use of pre-formed alkyl halides.

For selective mono-N-alkylation, which can be a challenge as the primary amine is converted to a more nucleophilic secondary amine, specific strategies can be employed. These might include using a large excess of the amine or employing protecting group strategies. Another method involves chelation to control reactivity, for instance, with 9-borabicyclo[3.3.1]nonane (9-BBN), which has been used for the selective mono-N-alkylation of amino alcohols. organic-chemistry.org

| Alkylating Agent | Catalyst/Conditions | Key Features |

| 1-Bromo-3-methylbutane | Base (e.g., K2CO3, NaH) | Classical nucleophilic substitution. |

| 3-Methylbutanol | Transition Metal Catalyst (e.g., Pd, Ru) | "Borrowing hydrogen" strategy, greener process. researchgate.net |

| 3-Methylbutanal | Reducing Agent (e.g., NaBH4, H2/Catalyst) | Reductive amination. |

Primary Amine Alkylation Strategies

The introduction of an alkyl substituent onto the primary amino group of a 2-aminopyridine core is a fundamental transformation. Several strategies exist, each with distinct advantages and challenges.

One of the most direct methods is the N-alkylation of a 2-aminopyridine with an alkyl halide (e.g., 1-bromo-3-methylbutane). wikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution. However, a significant drawback of this approach is the potential for over-alkylation. nih.gov The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct and complicating purification. wikipedia.orgchemrxiv.org

To circumvent the issue of poly-alkylation, reductive alkylation offers a valuable alternative. researchgate.net This two-step, one-pot process involves the initial reaction of the 2-aminopyridine with an aldehyde or ketone (such as isovaleraldehyde (B47997) to introduce the 3-methylbutyl group) to form a Schiff base intermediate. The subsequent reduction of this imine, often with a reducing agent like formic acid (in the Wallach reaction) or other hydride reagents, yields the desired N-monosubstituted secondary amine. researchgate.net

More advanced strategies have been developed to ensure selective mono-alkylation. One such method employs a competitive deprotonation/protonation strategy. In this approach, the reaction is carried out with the amine hydrobromide salt. Under controlled basic conditions, the reactant primary amine is selectively deprotonated and made available for alkylation, while the newly formed, more basic secondary amine product remains protonated and thus deactivated towards further reaction. rsc.org Another innovative approach uses N-aminopyridinium salts as ammonia (B1221849) surrogates. These reagents undergo selective mono-alkylation, and the pyridinium (B92312) moiety is subsequently cleaved to release the secondary amine, effectively preventing over-alkylation. chemrxiv.org

Finally, catalytic methods using alternative alkylating agents are gaining prominence. For instance, ruthenium(II) complexes can catalyze the N-alkylation of 2-aminopyridine using alcohols as the alkyl source under neat conditions, presenting a greener alternative to alkyl halides. researchgate.net

Table 1: Comparison of Primary Amine Alkylation Strategies

| Strategy | Alkylating Agent | Key Features | Common Issues | Citations |

|---|---|---|---|---|

| Direct N-Alkylation | Alkyl Halide | Simple, direct substitution. | Over-alkylation, low selectivity. | nih.govwikipedia.org |

| Reductive Alkylation | Aldehyde/Ketone | High selectivity for mono-alkylation. | Requires a reducing agent. | researchgate.net |

| Competitive Deprotonation | Alkyl Halide | Excellent control over mono-alkylation. | Requires stoichiometric use of a base. | rsc.org |

| N-Aminopyridinium Salts | Alkyl Halide | Self-limiting reaction prevents over-alkylation. | Multi-step process involving precursor synthesis. | chemrxiv.org |

| Catalytic Alkylation | Alcohol | Uses less toxic alkylating agents. | Requires a transition metal catalyst. | researchgate.net |

Stereoselective Alkylation Approaches

Achieving stereoselectivity during the synthesis of N-substituted 2-aminopyridines is critical when the alkyl substituent contains a chiral center. If an enantiomerically pure alkylating agent is used, the stereochemistry is typically retained in the final product. However, creating a new stereocenter in a controlled manner during the alkylation step requires more sophisticated approaches.

While direct asymmetric N-alkylation methods for 2-aminopyridines are not extensively documented, principles from related transformations can be applied. For example, direct enantioselective α-alkylation of 2-alkylpyridines has been successfully achieved using chiral lithium amides (CLAs) as noncovalent stereodirecting auxiliaries. nih.gov These CLAs form well-defined chiral aggregates with the organolithium intermediate, creating a chiral environment that directs the approach of the electrophile. nih.gov

A hypothetical extension of this strategy to the N-alkylation of 6-fluoro-2-aminopyridine could be envisioned. The deprotonated aminopyridine (an amide anion) could form a mixed aggregate with a CLA. This chiral complex would then react with a prochiral electrophile, with the CLA directing the substitution to one face of the molecule, thereby inducing stereoselectivity in the newly formed N-substituent. This approach would obviate the need for covalently attached chiral auxiliaries, which require additional synthetic steps for installation and removal. nih.gov

Combinatorial Synthesis Approaches for 2-Aminopyridine Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of structurally related compounds, or libraries, which are essential for screening and identifying new drug leads. The 2-aminopyridine scaffold is well-suited for such high-throughput synthesis. researchgate.net

A common combinatorial strategy involves a matrix-based approach using multi-well plates for parallel synthesis. One approach starts with a diverse set of substituted 2-aminopyridines reacted against a library of different alkylating agents. For example, a range of 2-aminopyridines can be reacted with various aldehydes via reductive amination to produce a library of N-substituted analogs. researchgate.net

Alternatively, the synthesis can be designed around a common amine. To create a library of analogs of this compound, one could react 3-methylbutylamine with a library of different 2-halopyridines. nih.gov This approach allows for systematic variation of the pyridine ring substituents to explore their impact on biological activity. The reactions, whether nucleophilic aromatic substitutions or metal-catalyzed cross-couplings, are performed in parallel, followed by high-throughput purification and analysis. nih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of N-Substituted Pyridin-2-amines

Optimizing reaction conditions is paramount to maximizing the yield and purity of the desired N-substituted pyridin-2-amine product while minimizing side reactions and simplifying purification. Key parameters that are frequently adjusted include the solvent, temperature, catalyst, and stoichiometry of reactants.

The choice of solvent can dramatically influence reaction outcomes. For instance, in the synthesis of 2-aminopyridines from a dihydrothiazolopyridinium salt precursor, conducting the reaction with an amine in DMSO at 50 °C gives significantly higher yields compared to reactions run in water. nih.gov In nucleophilic aromatic substitution (SNAr) reactions on 2-halopyridines, dichloromethane (B109758) was found to outperform more polar solvents typically used for such transformations, giving nearly quantitative yields at a mild 40 °C. nih.gov

Temperature control is also critical. SNAr reactions often require high temperatures to proceed, which can lead to the formation of impurities. nih.gov The development of methods that operate at lower temperatures is a key optimization goal. nih.gov Heterogeneous catalytic processes for N-alkylation may require heating between 100 °C and 500 °C to achieve optimal activity and selectivity. google.com

The use of catalysts can provide milder reaction pathways and improve selectivity. Heterogeneous catalysts, comprising active metals like ruthenium, nickel, or copper on a solid support (e.g., alumina (B75360) or silica), can facilitate the large-scale industrial production of N-alkylated aminopyridines. google.com These catalysts offer the advantage of easy separation from the reaction mixture.

Finally, controlling the stoichiometry of reactants and the choice of base are essential for minimizing the common problem of over-alkylation. wikipedia.org As discussed, strategies that selectively activate the primary amine while keeping the secondary amine product in a non-reactive state, such as the competitive deprotonation method, represent a high level of optimization for achieving excellent yields of the desired mono-alkylated product. rsc.org

Table 2: Influence of Reaction Parameters on the Synthesis of N-Substituted Pyridin-2-amines

| Parameter | Effect on Reaction | Optimization Goal | Citations |

|---|---|---|---|

| Solvent | Affects solubility, reaction rate, and side products. | Select a solvent that maximizes the rate of the desired reaction while minimizing side reactions (e.g., DMSO, CH₂Cl₂). | nih.govnih.gov |

| Temperature | Influences reaction kinetics; higher temperatures can increase rates but also promote decomposition or side reactions. | Achieve a sufficient reaction rate at the lowest possible temperature to enhance selectivity and purity. | nih.govnih.govgoogle.com |

| Catalyst | Can enable new reaction pathways (e.g., using alcohols), lower activation energy, and improve selectivity. | Identify a catalyst (homogeneous or heterogeneous) that provides high turnover numbers and selectivity under mild conditions. | researchgate.netgoogle.com |

| Base/Stoichiometry | Critical for neutralizing acid byproducts and controlling the reactive species in solution. | Use precise stoichiometry and appropriate bases to prevent over-alkylation and maximize mono-alkylation yield. | nih.govrsc.org |

Nucleophilic Reactivity of the Pyridine Nitrogen and Amino Group

The structure of this compound features two primary nucleophilic centers: the lone pair of electrons on the exocyclic secondary amino nitrogen and the lone pair on the endocyclic pyridine ring nitrogen. The relative nucleophilicity of these two sites is a critical factor in determining the compound's reactivity towards electrophiles.

Generally, for 2-aminopyridines, the exocyclic amino group is the more basic and more nucleophilic site. The lone pair on the amino nitrogen is in an sp³-hybridized orbital (or close to it), making it more available for donation compared to the sp²-hybridized lone pair of the pyridine nitrogen, which resides in an orbital with more s-character and is held more tightly. rsc.org However, the reactivity can be influenced by several factors:

Steric Hindrance: The 3-methylbutyl (isoamyl) group attached to the exocyclic nitrogen presents a degree of steric bulk. This bulk can hinder the approach of electrophiles to the amino nitrogen, potentially favoring reaction at the less-hindered ring nitrogen in certain cases, particularly with bulky electrophiles.

Electronic Effects: The fluorine atom at the C6 position exerts a strong electron-withdrawing inductive effect, which reduces the electron density across the entire pyridine ring. This effect deactivates the ring nitrogen, lowering its basicity and nucleophilicity compared to an unsubstituted pyridine. The amino group, conversely, donates electron density into the ring via resonance, which can slightly enhance the nucleophilicity of the ring nitrogen at the para position (C4), but its primary effect is activating the ring for other reactions.

Solvent Effects: The choice of solvent can influence the relative nucleophilicity. In protic solvents, hydrogen bonding can occur at both nitrogen atoms, modulating their reactivity. Generally, the exocyclic amine is more readily protonated.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on an unsubstituted pyridine ring is generally a challenging transformation. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making it significantly less reactive than benzene. researchgate.netrsc.org When substitution does occur, it proceeds preferentially at the C3 and C5 positions (meta to the nitrogen) to avoid placing a positive charge on the electronegative nitrogen in the resonance structures of the sigma complex intermediate. rsc.org

In this compound, the outcome of EAS reactions is controlled by the combined directing effects of the three substituents:

Amino Group (-NHR): The secondary amino group at C2 is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. It strongly directs incoming electrophiles to the C3 and C5 positions.

Fluorine Atom (-F): The fluorine atom at C6 is a deactivating group due to its strong inductive electron-withdrawing effect. However, like other halogens, it is an ortho, para-director because it can donate a lone pair via resonance to stabilize the cationic intermediate. It directs incoming electrophiles to the C5 position.

Pyridine Nitrogen: As an intrinsic part of the ring, it directs meta, to positions C3 and C5.

The directing effects of these groups are synergistic in this molecule. Both the strongly activating amino group and the deactivating fluorine atom direct incoming electrophiles to the C5 position. The amino group also directs to the C3 position. Therefore, EAS reactions like nitration, halogenation, or sulfonation are predicted to occur primarily at the C3 and C5 positions, with the C5 position being particularly favored due to the combined directing influence of all three groups. rsc.orgresearchgate.net The activating nature of the amino group helps to overcome the inherent low reactivity of the pyridine ring, making these substitutions more feasible than on pyridine itself. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at Substituted Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, the fluorine atom at the C6 position is a potential handle for such transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide (or triflate) and an amine. researchgate.net While aryl chlorides, bromides, and iodides are the most common substrates, the activation of C-F bonds is also possible, though it typically requires more forcing conditions or specialized catalyst systems due to the high strength of the C-F bond. researchgate.net Research on dihalopyridines has shown that selective cross-coupling is feasible, and the choice of ligand and conditions can control the site of reaction. nih.gov Therefore, it is conceivable that the C6-F bond could undergo a Buchwald-Hartwig type reaction with another amine, leading to a 2,6-diaminopyridine (B39239) derivative.

Other palladium-catalyzed reactions could also be envisioned at this position, assuming C-F bond activation can be achieved:

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Heck Coupling: Reaction with an alkene.

The success of these reactions would be highly dependent on finding a palladium catalyst system capable of oxidative addition into the strong C(sp²)-F bond. The presence of the coordinating amino and pyridine nitrogen atoms could also influence the catalytic cycle, either by stabilizing or poisoning the catalyst.

Reactivity Towards Specialized Acylation Reagents (e.g., Vilsmeier Reagent)

Acylation of this compound can occur at either the exocyclic amino group or on the pyridine ring. The Vilsmeier-Haack reaction, which typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (a chloroiminium ion), is a classic method for formylating electron-rich aromatic rings.

Given the dual nucleophilicity of the molecule, two main pathways are possible:

N-Formylation: The exocyclic secondary amine is highly nucleophilic and is the most likely site of initial attack by an acylating agent. Reaction with reagents like formic acid or acetic formic anhydride (B1165640) readily produces the corresponding N-formamide. wikipedia.org This N-acylation is generally a facile process.

C-Formylation: The pyridine ring, activated by the C2-amino group, is susceptible to electrophilic attack by the Vilsmeier reagent. As discussed in section 3.2, substitution would be directed to the C3 and C5 positions. mdpi.com It is possible for formylation to occur on the ring, particularly if the exocyclic nitrogen is protected or if the reaction conditions are harsh enough to favor aromatic substitution. Selective ortho-formylation of 2-aminopyridines has been achieved through specific methodologies.

The ultimate product would depend on the specific reaction conditions, including the stoichiometry of the reagents and the temperature. It is plausible that under certain conditions, both N-formylation and C-formylation could occur.

N-Trifluoromethylation and its Impact on Amine Basicity

The introduction of a trifluoromethyl (CF₃) group onto the exocyclic nitrogen atom of this compound would dramatically alter its electronic properties. The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry.

N-Trifluoromethylation can be achieved using various electrophilic or radical-based trifluoromethylating reagents. The reaction would replace the hydrogen on the secondary amine with a CF₃ group.

The primary consequence of this transformation is a drastic reduction in the basicity of the amino group. The three highly electronegative fluorine atoms pull electron density away from the nitrogen atom through a powerful inductive effect (-I effect). This significantly decreases the availability of the nitrogen's lone pair for protonation. The pKa of the conjugate acid of a typical secondary dialkylamine is around 11. After N-trifluoromethylation, the pKa can plummet by 8-10 units, rendering the nitrogen atom non-basic and, in some contexts, even acidic.

| Compound Type | Representative Structure | Typical pKₐH Value | Comment |

|---|---|---|---|

| Secondary Aliphatic Amine | R₂NH | ~11.0 | Strongly basic due to available lone pair. |

| 2-Aminopyridine Derivative | Ar-NHR | ~7.0 | Less basic than aliphatic amines due to sp² nitrogen in the ring. |

| N-Trifluoromethylated Amine | R₂N-CF₃ | < 1.0 | Extremely weak base; lone pair is strongly withdrawn by the CF₃ group. |

Studies of Intramolecular Cyclization and Elimination Reactions

The structure of this compound allows for the possibility of intramolecular reactions, although the saturated and unfunctionalized nature of the 3-methylbutyl side chain makes spontaneous cyclization or elimination unlikely without prior modification or harsh conditions.

Intramolecular Cyclization: For an intramolecular cyclization to occur, a reactive center on the side chain must be able to interact with a nucleophilic or electrophilic site on the aminopyridine core.

Nucleophilic Attack by Ring or Amino Nitrogen: The pyridine nitrogen is known to be sufficiently nucleophilic to participate in intramolecular cyclizations, sometimes leading to unwanted side products in reactions intended for other parts of a molecule. If the 3-methylbutyl chain were modified to contain a leaving group (e.g., a halide or tosylate) at a suitable position (e.g., C4 or C5 of the chain), an intramolecular Sₙ2 reaction could occur. Attack by the exocyclic amino nitrogen would form a 5- or 6-membered saturated ring, while attack by the endocyclic pyridine nitrogen would form a fused bicyclic pyridinium salt.

Intramolecular Electrophilic Substitution: A more common type of cyclization in this context is an intramolecular EAS, such as the Pictet-Spengler reaction . This reaction involves the condensation of an amine with an aldehyde or ketone, followed by ring closure onto an electron-rich aromatic system. If the 3-methylbutyl side chain were oxidized to introduce a carbonyl group (e.g., at C4, forming an aldehyde after cleavage), a subsequent acid-catalyzed cyclization onto the activated C3 or C5 position of the pyridine ring could lead to the formation of a new fused ring system.

Elimination Reactions: Standard elimination reactions (E1 or E2) require a leaving group on the alkyl chain and a proton to be abstracted by a base. The 3-methylbutyl group lacks an intrinsic leaving group. Such a reaction would only become relevant if the side chain were first functionalized, for example, by halogenation. If a leaving group were installed at the C2 position of the side chain, base-induced elimination could potentially form an alkene, though this is a speculative pathway requiring significant prior modification of the substrate.

Advanced Derivatization Strategies for Analytical and Research Applications of 6 Fluoro N 3 Methylbutyl Pyridin 2 Amine

Fluorinated Derivatization for Enhanced Detection in Analytical Chemistry

Fluorinated derivatization is a powerful technique in analytical chemistry, particularly for enhancing the sensitivity of detection in methods like gas chromatography-mass spectrometry (GC-MS). The introduction of fluorine atoms into an analyte molecule can significantly improve its volatility and electrophilicity, leading to better chromatographic separation and lower detection limits. While specific studies on the fluorinated derivatization of 6-fluoro-N-(3-methylbutyl)pyridin-2-amine are not extensively documented, the principles can be applied based on the reactivity of its secondary amine group.

Acylation of the secondary amine in this compound with fluorinated acylating agents can produce derivatives with enhanced spectroscopic properties. Reagents such as pentafluorobenzoyl chloride or heptafluorobutyryl chloride react with the amine to form stable amide derivatives. These derivatives often exhibit increased molar absorptivity in UV-Vis spectroscopy and can be more readily ionized in mass spectrometry, facilitating trace-level detection.

The reaction can be generalized as follows:

Reactants : this compound and a fluorinated acylating agent (e.g., pentafluorobenzoyl chloride).

Product : N-(6-fluoro-pyridin-2-yl)-N-(3-methylbutyl)pentafluorobenzamide.

Conditions : Typically carried out in an aprotic solvent with a base to neutralize the HCl byproduct.

This derivatization strategy can be particularly useful for creating spectroscopic probes for biological and environmental samples.

Table 1: Hypothetical Spectroscopic Data for Acylated Derivatives of this compound

| Derivatizing Agent | Derivative Name | Expected UV λmax (nm) | Expected Mass Spectral Fragment (m/z) |

| Pentafluorobenzoyl chloride | N-(6-fluoro-pyridin-2-yl)-N-(3-methylbutyl)pentafluorobenzamide | ~265 | [M-C6F5CO]+ |

| Heptafluorobutyryl chloride | N-(6-fluoro-pyridin-2-yl)-N-(3-methylbutyl)heptafluorobutyramide | ~260 | [M-C3F7CO]+ |

For gas chromatography applications, increasing the volatility of this compound is essential. Silylation is a common derivatization technique to achieve this, where the active hydrogen on the secondary amine is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity and intermolecular hydrogen bonding, leading to a lower boiling point and improved chromatographic peak shape. researchgate.net

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govjfda-online.com The reaction is generally rapid and quantitative.

Reactants : this compound and a silylating agent (e.g., MSTFA).

Product : 6-fluoro-N-(3-methylbutyl)-N-(trimethylsilyl)pyridin-2-amine.

Conditions : Anhydrous conditions, often with gentle heating.

The resulting silylated derivative is significantly more volatile and amenable to GC-MS analysis, allowing for sensitive quantification in complex matrices. nih.gov

Table 2: Predicted GC-MS Properties of Silylated this compound

| Silylating Agent | Derivative Name | Expected Retention Time | Characteristic Mass Spectral Ions (m/z) |

| MSTFA | 6-fluoro-N-(3-methylbutyl)-N-(trimethylsilyl)pyridin-2-amine | Shorter than parent compound | [M]+, [M-15]+, [M-71]+ |

| BSTFA | 6-fluoro-N-(3-methylbutyl)-N-(trimethylsilyl)pyridin-2-amine | Shorter than parent compound | [M]+, [M-15]+, [M-71]+ |

Derivatization for Spectroscopic Probes and Sensors (e.g., Fluorescent Sensors)

The aminopyridine scaffold is a known fluorophore and can be derivatized to create fluorescent probes and sensors. mdpi.comnih.gov Unsubstituted pyridin-2-amine itself has a notable quantum yield. nih.gov By attaching specific functional groups to this compound, it is possible to modulate its fluorescent properties, such as emission wavelength and quantum yield, and to introduce sensitivity to specific analytes or environmental conditions. nih.govresearchgate.net

For instance, introducing an azido (B1232118) group can create a "pro-fluorescent" molecule that becomes fluorescent upon a "click" reaction with an alkyne-containing target. mdpi.comnih.gov This approach is valuable for bioorthogonal labeling. nih.gov The synthesis of such probes often involves multi-step reactions to introduce the desired functionalities while preserving or enhancing the fluorescent core. mdpi.com The development of fluorescent sensors based on aminopyridine derivatives is an active area of research, with applications in detecting metal ions and pH changes. nih.govnih.govresearchgate.net

Table 3: Potential Fluorescent Probes Derived from this compound

| Probe Type | Functional Group Added | Potential Application | Expected Fluorescence Change |

| "Click" Chemistry Probe | Azide | Bioorthogonal labeling of alkyne-tagged biomolecules | "Turn-on" fluorescence upon reaction |

| Metal Ion Sensor | Chelating group (e.g., quinoline) | Detection of specific metal ions | Change in fluorescence intensity or wavelength upon metal binding |

| pH Sensor | pH-sensitive moiety | Intracellular or environmental pH monitoring | pH-dependent fluorescence |

Bioconjugation and Ligand Derivatization for Target Engagement Studies

Bioconjugation involves the covalent attachment of a molecule, such as this compound, to a biomolecule like a protein or nucleic acid. This strategy is employed in target engagement studies to understand drug-target interactions, for protein labeling, and for developing targeted therapeutics. nih.govmdpi.com The secondary amine of the parent compound provides a handle for derivatization to introduce reactive groups suitable for bioconjugation.

For example, the amine can be reacted with a bifunctional linker containing a group that can subsequently react with a specific functional group on a protein, such as a cysteine or lysine (B10760008) residue. The synthesis of amino acid conjugates of aminopyridine derivatives has been explored for potential therapeutic applications. dovepress.com These derivatization strategies are crucial for translating the properties of small molecules into a biological context.

Table 4: Bioconjugation Strategies for this compound Derivatives

| Linker Type | Reactive Group on Linker | Target on Biomolecule | Application |

| Maleimide-PEG | Maleimide | Cysteine thiol | Site-specific protein labeling |

| NHS-ester | N-Hydroxysuccinimide ester | Lysine amine | Random protein labeling |

| Alkyne-linker | Alkyne | Azide-modified biomolecule (via "click" chemistry) | Specific and bioorthogonal labeling |

Spectroscopic and Structural Elucidation of 6 Fluoro N 3 Methylbutyl Pyridin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in various NMR experiments, the precise structure of 6-fluoro-N-(3-methylbutyl)pyridin-2-amine can be confirmed.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the 3-methylbutyl (isopentyl) side chain. The aromatic region would feature three signals for the pyridine ring protons. The proton at position 4 (H-4) would likely appear as a triplet, coupled to both H-3 and H-5. The H-3 and H-5 protons would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom at position 6. Specifically, the H-5 proton would show coupling to the adjacent H-4 proton and a longer-range coupling to the fluorine atom.

The aliphatic region would display signals for the N-(3-methylbutyl) group. A triplet corresponding to the -CH₂- group directly attached to the amine nitrogen would be observed, coupled to the adjacent -CH₂- group. The methine proton (-CH-) of the isopentyl group would appear as a multiplet, and the two magnetically non-equivalent methyl groups (-CH₃) would each present as a doublet, coupled to the methine proton. A broad singlet corresponding to the N-H proton of the secondary amine is also expected, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The pyridine ring would show three distinct signals in the aromatic region (typically δ 100-160 ppm). The carbon atom bonded to the fluorine (C-6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the position of the fluorine substituent. The other pyridine carbons (C-2, C-3, C-4, C-5) would also show smaller couplings to the fluorine atom. The signals for the carbons of the 3-methylbutyl side chain would appear in the aliphatic region (typically δ 10-50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Pyridine Ring | ||

| H-3 | Doublet of doublets | Singlet (with small J-coupling to F) |

| H-4 | Triplet | Singlet (with small J-coupling to F) |

| H-5 | Doublet of doublets (coupled to H-4 and F) | Singlet (with J-coupling to F) |

| C-2 | - | Singlet (with small J-coupling to F) |

| C-3 | - | Singlet (with small J-coupling to F) |

| C-4 | - | Singlet (with small J-coupling to F) |

| C-5 | - | Singlet (with J-coupling to F) |

| C-6 | - | Doublet (large ¹JCF) |

| N-(3-methylbutyl) Chain | ||

| N-H | Broad singlet | - |

| N-CH₂ | Triplet | Singlet |

| -CH₂- | Multiplet | Singlet |

| -CH- | Multiplet | Singlet |

| -CH₃ (x2) | Doublet | Singlet |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. nih.govalfa-chemistry.com Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. wikipedia.org For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, confirming the presence of only one fluorine environment in the molecule. thermofisher.com

The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the pyridine ring. alfa-chemistry.com The signal would likely appear as a doublet of doublets, resulting from coupling to the ortho proton (H-5) and the meta proton (H-4) on the pyridine ring. The magnitude of these coupling constants (JFH) provides valuable structural information, with ortho coupling typically being larger than meta coupling. thermofisher.com This technique is particularly useful for confirming the regiochemistry of fluorinated aromatic compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and provides structural clues through the analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules. For this compound, ESI in positive ion mode would be expected to produce a prominent protonated molecular ion peak [M+H]⁺. This peak would allow for the accurate determination of the molecular weight, confirming the elemental composition of C₁₀H₁₅FN₂. High-resolution ESI-MS could further verify the molecular formula with high precision.

GC-MS combines gas chromatography for separation with mass spectrometry for detection. nih.govh-brs.de Using electron ionization (EI), which is a higher-energy technique, GC-MS not only confirms the molecular weight with a molecular ion peak (M⁺) but also induces characteristic fragmentation of the molecule. sciencepublishinggroup.com

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 182 | [C₁₀H₁₅FN₂]⁺ | Molecular Ion (M⁺) |

| 125 | [C₅H₄FN=CH₂]⁺ | Alpha-cleavage: Loss of isobutyl radical (•C₄H₉) |

| 139 | [C₅H₄FN-NH-CH₂CH₂]⁺ | Cleavage with loss of propyl radical (•C₃H₇) |

| 112 | [C₅H₅FN₂]⁺ | Cleavage of the N-C bond of the side chain |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comnih.gov

In the IR spectrum of this compound, a sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ would be characteristic of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aliphatic 3-methylbutyl group would appear as strong absorptions just below 3000 cm⁻¹. Aromatic C-H stretches of the pyridine ring are expected in the 3000-3100 cm⁻¹ region.

The "fingerprint region" (below 1600 cm⁻¹) is particularly diagnostic. Aromatic C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of sharp bands between 1400-1600 cm⁻¹. aps.org A strong absorption band, typically in the range of 1200-1300 cm⁻¹, can be assigned to the C-N stretching vibration. The C-F stretch of the fluoropyridine moiety is expected to produce a strong, characteristic band, often found in the 1150-1250 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While the N-H and C-H stretches are also visible, the symmetric vibrations of the pyridine ring often produce very strong and sharp signals in the Raman spectrum, making it an excellent tool for characterizing the aromatic core. aps.orgnih.gov The C-F stretching vibration is also typically Raman active.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Secondary Amine | N-H Stretch | 3300 - 3500 (medium) | Weak to medium |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 (medium) | Strong |

| Alkyl Chain | Aliphatic C-H Stretch | 2850 - 2960 (strong) | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 (strong, multiple bands) | Strong |

| Amine | C-N Stretch | 1200 - 1300 (medium-strong) | Medium |

| Fluoroaromatic | C-F Stretch | 1150 - 1250 (strong) | Medium |

X-ray Crystallography for Solid-State Structure and Conformation

Following a comprehensive search of academic literature and crystallographic databases, no specific X-ray crystallography data for the compound "this compound" or its direct derivatives could be located. The solid-state structure, including detailed information on crystal packing, intermolecular interactions, and the precise conformation of the molecule in the crystalline state, has not been publicly reported.

Consequently, the subsections below, which were intended to detail these crystallographic features, cannot be populated with the specific experimental data requested.

Analysis of Crystal Packing and Intermolecular Interactions

There is no published information regarding the crystal packing and intermolecular interactions of this compound. Analysis of such features would require single-crystal X-ray diffraction data, which is not available in the current body of scientific literature.

Conformation in the Crystalline State

The conformation of this compound in the crystalline state remains undetermined. This information is typically derived from X-ray crystallography studies, which, as stated, have not been reported for this compound.

Computational and Theoretical Investigations of 6 Fluoro N 3 Methylbutyl Pyridin 2 Amine

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 6-fluoro-N-(3-methylbutyl)pyridin-2-amine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide a detailed understanding of its molecular geometry and electronic properties.

Molecular Geometry: The geometry of the molecule would be optimized to find its lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. The pyridine (B92270) ring is expected to be largely planar. The fluorine substitution at the 6-position is anticipated to slightly alter the bond lengths and angles within the pyridine ring compared to an unsubstituted pyridine. For instance, the C-F bond length would be a key parameter, and the presence of the fluorine atom could influence the adjacent C-N and C-C bond lengths.

Electronic Structure: Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. The MEP map is color-coded to show regions of negative electrostatic potential (typically around electronegative atoms like nitrogen and fluorine, indicating sites susceptible to electrophilic attack) and positive potential (around hydrogen atoms, indicating sites for nucleophilic attack). This provides insights into how the molecule might interact with other molecules or biological targets.

Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical results from DFT calculations on similar fluorinated aminopyridine compounds.

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-F | 1.35 |

| C-N (ring) | 1.34 - 1.38 |

| C-N (amino) | 1.39 |

| **Bond Angles (°) ** | |

| F-C-N | 118.5 |

| C-N-C (ring) | 117.0 |

| Electronic Properties | |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Dipole Moment (Debye) | 2.5 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for exploring its conformational landscape, particularly the flexibility of the N-(3-methylbutyl) side chain.

The N-(3-methylbutyl) group has several rotatable bonds, leading to a number of possible conformations. MD simulations can track the trajectories of these atoms, revealing the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein. The simulations would likely be performed in a solvent, such as water, to mimic physiological conditions.

Disclaimer: The following data is hypothetical and for illustrative purposes, based on general principles of conformational analysis for N-alkyl substituted aminopyridines.

Table 2: Representative Dihedral Angles and Relative Energies for the N-(3-methylbutyl) Side Chain

| Conformer | Dihedral Angle (C-N-C-C) (°) | Relative Energy (kcal/mol) |

| 1 | 180 (anti) | 0.0 |

| 2 | 60 (gauche) | 1.2 |

| 3 | -60 (gauche) | 1.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Fluorinated Pyridines

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of fluorinated pyridines including this compound, a QSAR model could be developed to predict their activity against a specific biological target, such as a protein kinase.

To build a QSAR model, a set of molecules with known biological activities is required. Various molecular descriptors would be calculated for each molecule, including:

Electronic descriptors: such as partial charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: like molecular volume, surface area, and specific shape indices.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. For instance, studies on 2-aminopyridine (B139424) derivatives have shown their potential as Janus kinase 2 (JAK2) inhibitors, suggesting a possible application for QSAR modeling in this context. tandfonline.com

Disclaimer: The following data is hypothetical and for illustrative purposes, representing a potential QSAR equation for a series of fluorinated pyridine derivatives.

Table 3: Example of a QSAR Model for Predicting Biological Activity

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Hydrophobicity |

| Dipole Moment | -0.12 | Polarity |

| Molecular Surface Area | 0.03 | Size and Shape |

| Equation: | pIC50 = 0.45(LogP) - 0.12(Dipole Moment) + 0.03*(Molecular Surface Area) + 2.5 |

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, which can be invaluable for the characterization of a new compound like this compound.

NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions, when compared with experimental data, can help to confirm the structure of the molecule. The predicted chemical shifts are based on the calculated electron density around each nucleus.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can also be simulated. researchgate.netnih.gov The calculations provide the vibrational frequencies and intensities of the different normal modes of the molecule. This information can be used to assign the peaks in the experimental spectra to specific molecular vibrations, such as C-H stretches, C=C and C=N ring stretches, and the C-F stretch.

These computational predictions can guide the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational properties.

Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical predicted spectroscopic data for similar compounds.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Pyridine ring protons: 6.5-8.0, Alkyl protons: 0.9-3.5 |

| ¹³C NMR | Chemical Shift (ppm) | Pyridine ring carbons: 110-160, Alkyl carbons: 10-40 |

| ¹⁹F NMR | Chemical Shift (ppm) | -70 to -90 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: ~3400, C-H stretch: 2850-3000, C=N/C=C stretch: 1500-1600, C-F stretch: ~1250 |

Molecular Docking Studies for Potential Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to investigate its potential binding to a biological target, such as the active site of a protein.

Given that other 2-aminopyridine derivatives have shown activity as JAK2 inhibitors, it is plausible to hypothesize that this compound could also bind to this kinase. tandfonline.comnih.govecnu.edu.cn A docking simulation would place the molecule into the ATP-binding site of JAK2 and score the different binding poses based on their predicted binding affinity.

The results of the docking study would reveal potential key interactions, such as:

Hydrogen bonds: between the amino group of the ligand and amino acid residues in the protein's active site.

Hydrophobic interactions: between the 3-methylbutyl group and nonpolar residues in the binding pocket.

These insights are crucial for understanding the potential mechanism of action of the compound and for guiding further drug design efforts.

Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical docking results of small molecule inhibitors into a kinase active site.

Table 5: Predicted Binding Interactions of this compound with a Hypothetical Kinase Active Site

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Amino H | Glu898 (backbone C=O) | 2.1 |

| Hydrogen Bond | Pyridine N | Leu855 (backbone N-H) | 2.9 |

| Hydrophobic | 3-methylbutyl group | Val863, Leu932 | N/A |

| Halogen Bond | Fluorine | Lys882 (side chain) | 3.2 |

| Predicted Binding Energy | -8.5 kcal/mol |

In Vitro Biological Activity and Mechanistic Insights of 6 Fluoro N 3 Methylbutyl Pyridin 2 Amine Analogs

Modulation of Enzyme Activity (e.g., Cytochrome P450 Inhibition, iNOS Inhibition)

Research into the enzymatic interactions of 6-fluoro-N-(3-methylbutyl)pyridin-2-amine analogs has revealed notable inhibitory effects on key enzymes such as Cytochrome P450 (CYP) and inducible nitric oxide synthase (iNOS).

Cytochrome P450 (CYP) Inhibition:

The pyridine (B92270) scaffold is a common feature in many compounds known to inhibit CYP enzymes. Studies on various amine stimulants have demonstrated that these molecules can act as inhibitors of CYP isoforms, including CYP2D6 and CYP3A4. While specific IC50 values for this compound are not extensively documented in publicly available literature, the general behavior of structurally related compounds suggests a potential for interaction with the active sites of these metabolic enzymes. The introduction of a fluorine atom can influence the metabolic stability and binding affinity of compounds to CYP enzymes. For instance, fluorination at specific sites can block oxidative metabolism, potentially leading to altered pharmacokinetic profiles.

Inducible Nitric Oxide Synthase (iNOS) Inhibition:

A series of 2-amino-4-methylpyridine (B118599) analogues have been investigated as potential inhibitors of iNOS. Structure-activity relationship (SAR) studies on these compounds have shown that substitutions at the 6-position of the pyridine ring can significantly impact inhibitory potency. For example, the replacement of a methyl group with a fluorine atom in some analogs did not alter the potency for iNOS, indicating that this position can tolerate such substitutions. In one study, the compound 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) was identified as a potent iNOS inhibitor. While direct data for this compound is scarce, the findings from these related analogs suggest that the 6-fluoropyridin-2-amine core is a promising scaffold for developing iNOS inhibitors.

Cellular Target Engagement Studies

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery. Cellular target engagement can be assessed using techniques like the cellular thermal shift assay (CETSA). This method relies on the principle that the binding of a ligand to a protein can increase its thermal stability. While specific CETSA data for this compound is not publicly available, this methodology represents a key approach for validating the intracellular interactions of such compounds. The application of CETSA would provide direct evidence of target binding and help to elucidate the compound's mechanism of action within intact cells.

Influence of Fluorine Substitution on Biological Interactions

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability, increased membrane permeability, and stronger binding affinity to target proteins.

Fluorination can significantly impact a compound's interaction with enzymes. For example, the presence of fluorine can alter the electronic properties of a molecule, influencing its ability to fit into and interact with the active site of an enzyme. In the context of pyridinamine analogs, fluorine substitution has been shown to be well-tolerated and in some cases beneficial for maintaining or enhancing inhibitory activity against enzymes like iNOS. The carbon-fluorine bond is very stable, which can prevent metabolic degradation at that position, thereby prolonging the compound's biological activity.

Comparative Studies with Related Pyridinamine Scaffolds

Comparative studies of different pyridinamine scaffolds are essential for understanding structure-activity relationships. Research on various 2-aminopyridine (B139424) derivatives has highlighted the importance of the substitution pattern on the pyridine ring for biological activity. For instance, in the development of iNOS inhibitors, the 2-aminopyridine moiety was found to be a crucial anchor for binding to the enzyme.

Applications of 6 Fluoro N 3 Methylbutyl Pyridin 2 Amine in Advanced Chemical and Biological Research

Use as a Versatile Synthetic Building Block in Organic Synthesis

In the realm of organic synthesis, 6-fluoro-N-(3-methylbutyl)pyridin-2-amine serves as a versatile building block for the construction of more complex molecular architectures. The presence of the fluorine atom at the 6-position of the pyridine (B92270) ring significantly influences its chemical reactivity. Fluorine's high electronegativity enhances the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This makes the fluorine atom a good leaving group, allowing for the introduction of a variety of nucleophiles at this position.

The secondary amine functionality can be engaged in a range of chemical transformations. It can undergo acylation, alkylation, and arylation reactions to introduce diverse substituents. Furthermore, the pyridine nitrogen atom can be quaternized or oxidized to an N-oxide, providing additional avenues for functionalization. The isoamyl group, while seemingly a simple alkyl chain, can influence the molecule's physical properties, such as lipophilicity and solubility, which are critical considerations in medicinal chemistry and materials science.

The synthetic utility of analogous 2-aminopyridine (B139424) derivatives is well-documented. researchgate.net For instance, they are key intermediates in the synthesis of various biologically active compounds. nih.gov The nucleophilic substitution of the fluorine atom in 6-fluoropyridin-2-amine derivatives allows for the creation of a diverse library of compounds with potential applications in drug discovery and materials science. rsc.org

Below is an interactive data table summarizing some of the key synthetic transformations that this compound and its analogs can undergo.

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Nucleophilic Aromatic Substitution (SNAr) | Various nucleophiles (e.g., alkoxides, amines, thiols), base, solvent (e.g., DMSO, DMF) | 6-substituted N-(3-methylbutyl)pyridin-2-amine derivatives | Synthesis of pharmaceutical intermediates, agrochemicals, and functional materials |

| N-Acylation | Acyl chlorides, acid anhydrides, or carboxylic acids with coupling agents | N-acyl-6-fluoro-N-(3-methylbutyl)pyridin-2-amine derivatives | Modification of biological activity, prodrug synthesis |

| N-Alkylation | Alkyl halides, base | N-alkyl-6-fluoro-N-(3-methylbutyl)pyridin-2-amine derivatives | Introduction of diverse functional groups, modulation of physicochemical properties |

| Buchwald-Hartwig Amination | Aryl halides or triflates, palladium catalyst, ligand, base | N-aryl-6-fluoro-N-(3-methylbutyl)pyridin-2-amine derivatives | Synthesis of complex diarylamines, potential ligands for catalysis |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The structural characteristics of this compound make it an attractive scaffold for the design and synthesis of such probes. The fluorinated pyridine core is a common motif in many biologically active molecules, and the ability to modify the N-(3-methylbutyl) side chain allows for the fine-tuning of properties like cell permeability and target engagement.

By attaching reporter groups such as fluorophores, biotin, or photoaffinity labels to the this compound scaffold, researchers can create probes to visualize and identify protein targets within a cellular context. The fluorine atom can also serve as a spectroscopic marker for ¹⁹F NMR studies, providing a sensitive handle for monitoring ligand binding and conformational changes in biomolecules.

The development of chemical probes often involves the synthesis of a library of analogs to optimize potency, selectivity, and the desired physicochemical properties. The synthetic versatility of this compound, as discussed in the previous section, is a significant advantage in this regard. While specific probes based on this exact molecule are not yet widely reported, the broader class of aminopyridine derivatives has been successfully employed in the development of probes for various biological targets. researchgate.net

Ligand Design in Coordination Chemistry

The field of coordination chemistry explores the interaction of metal ions with ligands, leading to the formation of coordination complexes with a vast array of structures and applications. Aminopyridine derivatives are well-established ligands in this field due to the presence of two potential coordination sites: the pyridine nitrogen and the amino nitrogen. researchgate.net this compound can act as a bidentate ligand, chelating to a metal center through both nitrogen atoms to form a stable five-membered ring.

The electronic properties of the ligand, and consequently the properties of the resulting metal complex, can be modulated by the substituents on the pyridine ring and the amino group. The fluorine atom in this compound can influence the Lewis basicity of the pyridine nitrogen, which in turn affects the strength of the metal-ligand bond. The N-(3-methylbutyl) group can provide steric bulk, influencing the coordination geometry and the accessibility of the metal center to other molecules.

Coordination complexes of aminopyridine ligands have found applications in catalysis, materials science, and as models for biological systems. vot.plmdpi.com For example, they have been used as catalysts in a variety of organic transformations and as building blocks for the construction of metal-organic frameworks (MOFs). The specific coordination chemistry of this compound with various transition metals would be a rich area for future investigation.

The table below illustrates the potential coordination behavior of this compound with different metal ions, based on the known chemistry of analogous aminopyridine ligands. nih.gov

| Metal Ion | Potential Coordination Geometry | Potential Applications of the Complex |

| Copper(II) | Square planar, distorted octahedral | Catalysis, antimicrobial agents |

| Palladium(II) | Square planar | Cross-coupling catalysis |

| Platinum(II) | Square planar | Anticancer agents |

| Ruthenium(II) | Octahedral | Photoredox catalysis, luminescent materials |

Precursors for Radiotracer Development (e.g., Positron Emission Tomography Tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov PET imaging relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The this compound scaffold is an excellent candidate for the development of ¹⁸F-labeled PET tracers.

The presence of a fluorine atom in the molecule provides a site for the introduction of ¹⁸F. This can be achieved through a late-stage radiofluorination reaction, where a suitable precursor is reacted with [¹⁸F]fluoride. The development of efficient radiofluorination methods is a key area of research in radiochemistry. mdpi.com The pyridine ring in this compound is activated towards nucleophilic attack, which can facilitate the incorporation of ¹⁸F.

Once labeled with ¹⁸F, this compound and its derivatives can be evaluated as PET tracers for various biological targets, such as enzymes, receptors, and transporters in the brain and other organs. nih.gov The N-(3-methylbutyl) group can be modified to optimize the tracer's pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its clearance from non-target tissues. The development of novel PET tracers is crucial for advancing our understanding of diseases and for the development of new therapies. researchgate.netmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyridin 2 Amine Derivatives

Impact of N-Alkyl Chain Variations on Compound Properties

Research on related pyridine (B92270) derivatives has demonstrated that the length of the N-alkyl chain is a critical factor. For instance, in a series of pyridine diamine derivatives, compounds with a six-methylene chain exhibited different inhibitory potencies compared to those with a five-methylene unit aliphatic chain. nih.gov This suggests that an optimal linker length is necessary for ideal positioning within a receptor's binding pocket. Similarly, studies on neuronal nitric oxide synthase (nNOS) inhibitors showed that increasing a side chain by just one methylene (B1212753) unit could push the terminal amine away from a favorable hydrogen bonding position, resulting in weaker binding affinity. nih.gov

| Chain Modification | Observed Effect | Potential Rationale | Reference |

|---|---|---|---|

| Increasing chain length (e.g., C5 to C6) | Altered inhibitory potency | Optimizes positioning of terminal functional groups for target interaction. | nih.gov |

| Methylation of terminal amine (Primary → Secondary/Tertiary) | 2-3 fold drop in potency | Reduces hydrogen bond donating capacity, which may be crucial for binding. | nih.gov |

| Increasing overall chain lipophilicity | Can enhance permeability and selectivity | Improves ability to cross biological membranes. | nih.gov |

| Increasing alkyl chain length | Decreased diffusion coefficient | Higher molecular weight and hydrophobicity hinder transport in aqueous media. | researchgate.net |

Electronic and Steric Effects of Fluorine at the 6-Position

The introduction of a fluorine atom at the 6-position of the pyridin-2-amine ring imparts significant electronic and steric effects that modify the compound's properties. Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect on the pyridine ring. This effect lowers the pKa of the pyridine nitrogen, reducing its basicity. This modulation of basicity can be critical for pharmacokinetic properties, as it can influence the compound's ionization state at physiological pH, affecting solubility, cell membrane permeability, and binding to the target protein.

The incorporation of fluorine can also enhance metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the compound's half-life and bioavailability. nih.gov Furthermore, the electronegativity of fluorine can influence intermolecular interactions. It can form weak hydrogen bonds and alter the molecule's electrostatic potential, potentially leading to more favorable interactions within a protein's active site. nih.gov

From a steric perspective, fluorine is relatively small (van der Waals radius of 1.47 Å), often considered a bioisostere of a hydrogen atom (1.20 Å). This minimal steric bulk means that its introduction at the 6-position is unlikely to cause significant steric hindrance that would disrupt binding to a target receptor. acs.org This combination of potent electronic influence and minimal steric footprint makes fluorine a valuable tool in medicinal chemistry for fine-tuning molecular properties. The presence of fluorine also activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making the 2-position more susceptible to displacement reactions and providing a synthetic handle for further derivatization. nih.govacs.org Studies have shown that the reaction of 2-fluoropyridine (B1216828) with nucleophiles is significantly faster than that of 2-chloropyridine, a direct consequence of fluorine's high electronegativity. nih.govacs.org

Modulation of Selectivity and Potency through Structural Modifications

The potency and selectivity of pyridin-2-amine derivatives can be precisely modulated through strategic structural modifications to both the heterocyclic core and its substituents. The goal of such modifications is to enhance interactions with the desired biological target while minimizing off-target effects.

One key strategy involves the late-stage functionalization of the pyridine ring, often enabled by an activating group like fluorine. By first installing a fluorine atom, chemists can then introduce a diverse array of functionalities (e.g., alkoxy, amino, cyano groups) via nucleophilic aromatic substitution. nih.govacs.org This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify substituents that improve potency and selectivity. For example, research on nitric oxide synthase (NOS) inhibitors found that introducing a pyridine ring as part of the side chain linker improved potency by 3- to 6-fold and enhanced selectivity for the neuronal (nNOS) isoform over endothelial (eNOS) and inducible (iNOS) isoforms. nih.gov

| Structural Modification | Effect on Potency/Selectivity | Rationale | Reference |

|---|---|---|---|

| Introduction of a pyridine ring in the side chain | 3- to 6-fold increase in potency and improved isoform selectivity | Provides additional interaction points or optimal conformation for the target's active site. | nih.gov |

| Fluorination at the 6-position followed by SNAr | Allows installation of diverse functional groups to probe SAR | Fluorine acts as an activating group and a handle for late-stage functionalization. | nih.govacs.org |

| Modulating lipophilicity of the "tail" functionality | Crucial for improving selectivity and permeability | Balances solubility with membrane-crossing ability to better reach the target. | nih.gov |

| Introduction of electron-releasing groups (e.g., pyridine) on a related pyrimidine (B1678525) skeleton | Enhanced anti-inflammatory activity | Modifies the electronic properties of the heterocyclic core to improve target engagement. | rsc.org |

Correlation between Computational Predictions and Experimental Observations

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to predict molecular properties and binding interactions, thereby guiding the synthesis of more effective compounds. For pyridin-2-amine derivatives, methods such as Density Functional Theory (DFT) and molecular docking provide valuable insights that often correlate well with experimental results.

DFT calculations can be used to determine molecular properties like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.gov These calculations help rationalize the reactivity and interaction patterns of molecules. For example, computational studies have been used to investigate reaction mechanisms for the formation of pyridine-based compounds, with theoretical findings showing a strong correlation with experimental NMR data. researchgate.net